molecular formula C11H7BrF4N2O2 B2492848 Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-57-5

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2492848
CAS No.: 2379918-57-5
M. Wt: 355.087
InChI Key: QLDBIWFPWGOLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₂H₈BrF₄N₂O₂. Its structure features a bromine atom at the 6-position, a fluorine atom at the 8-position, and a trifluoromethyl (-CF₃) group at the 2-position, along with an ethyl ester moiety at the 3-position. These substituents collectively enhance its thermal stability, lipophilicity, and resistance to metabolic degradation, making it a candidate for pharmaceutical and materials science applications . The compound’s unique substitution pattern distinguishes it from other imidazo[1,2-a]pyridine derivatives, as the combination of bromine, fluorine, and trifluoromethyl groups modulates both electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name

ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBIWFPWGOLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Halogen Substitutions

  • The chlorine atom’s larger size may also increase steric hindrance compared to fluorine, affecting molecular docking .
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate : Lacking both the 8-fluoro and 2-CF₃ groups, this compound exhibits lower thermal stability and diminished lipophilicity. However, its simpler structure may enhance synthetic accessibility .
  • Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate : The dichloro and difluoromethyl substituents confer distinct electronic effects, with dichlorination increasing polarity but reducing metabolic resistance compared to the trifluoromethyl group in the target compound .

Trifluoromethyl Group Positioning

  • Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate : The trifluoromethyl group at the 5-position instead of the 2-position disrupts the electron-withdrawing effect near the ester group, reducing electrophilicity at the 3-carboxylate position. This may impact reactivity in nucleophilic substitution reactions .
  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate : Structurally identical to the target compound except for the absence of the 8-fluoro group. The lack of fluorine at this position decreases oxidative stability but may improve solubility due to reduced halogen density .

Amino and Ester Modifications

  • However, the absence of a trifluoromethyl group reduces its metabolic resistance .
  • Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate : A methyl ester and pyridine ring isomerization (imidazo[1,5-a] vs. [1,2-a]) lower molecular weight and alter ring strain, affecting conformational flexibility .

Biological Activity

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Overview of Biological Activity

Imidazo[1,2-a]pyridines are known for their interaction with various biological targets, exhibiting activities such as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and metastasis.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways that promote cell survival and growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : In cell line assays, it demonstrated significant inhibition against various cancer cells. For example, it exhibited an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-proliferative effects .
Cell LineIC50 (µM)Reference
MDA-MB-2310.126
MCF10A (non-cancer)2.4

These results suggest a favorable selectivity index for targeting cancer cells over normal cells.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. It showed significant activity against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus28
Escherichia coli31

Additionally, it has demonstrated antifungal activity against Candida species, reinforcing its potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Metastasis : In a mouse model, treatment with this compound significantly inhibited lung metastasis in TNBC models compared to standard therapies .
    • Study Design : BALB/c nude mice were inoculated with MDA-MB-231 cells and treated with the compound over a period of 30 days.
    • Outcome : Reduced metastatic nodules were observed in treated mice.
  • Antimicrobial Efficacy : A study assessed the efficacy against drug-resistant bacterial strains, showing superior activity compared to conventional antibiotics like chloramphenicol .

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazo[1,2-a]pyridine derivatives:

Compound NameBiological ActivityReference
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateModerate anticancer activity
This compoundStrong anticancer activity

This table illustrates the enhanced activity profile due to the unique combination of bromine and fluorine substituents in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are reported:

  • Cycloisomerization : Reacting N-propargylpyridiniums with NaOH under aqueous, ambient conditions achieves rapid cyclization (yield ~65–80%). This method is eco-friendly but requires precise pH control to avoid byproducts .
  • Condensation-Reduction : Using α-bromoketones with 2-aminopyridines in the presence of Pd/Cu catalysts (e.g., Pd(OAc)₂, CuI) under inert atmospheres. Yields vary (50–75%) depending on halogen reactivity (bromo > chloro) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The -CF₃ group enhances thermal stability (decomposition >250°C) and resistance to oxidation. Its electron-withdrawing nature increases electrophilicity at the imidazo[1,2-a]pyridine core, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Assess stability via thermogravimetric analysis (TGA) and DFT calculations to map electron density .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo at C6, fluoro at C8). Key signals: δ ~7.5–8.5 ppm (aromatic protons), δ ~160–165 ppm (ester carbonyl) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₁₁H₈BrF₄N₂O₂: calc. 371.96, observed 371.95) .
  • X-ray Crystallography : Resolves regiochemistry (e.g., distinguishing C6-Br vs. C8-F positions) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation (Br/F) be addressed in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., -COOEt at C3) to favor bromination at C6 and fluorination at C7.
  • Microwave-Assisted Synthesis : Enhances selectivity via controlled heating (e.g., 100°C, 30 min), reducing side reactions .
  • Computational Screening : DFT models predict favorable sites for electrophilic substitution based on Fukui indices .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., 8-Cl vs. 8-F substitution) using standardized assays (e.g., kinase inhibition IC₅₀). For example, 8-F derivatives show 3× higher activity against CDK2 than 8-Cl due to enhanced H-bonding .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CSD) to identify trends in bioactivity vs. substituent electronegativity .

Q. How can continuous-flow reactors improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Process Intensification : Use microreactors (0.5–2.0 mL volume) with residence time <10 min to optimize exothermic steps (e.g., cyclization). Achieves >90% conversion with reduced waste .
  • In-Line Analytics : Integrate FTIR or UV-Vis probes for real-time monitoring of intermediate formation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 PDB: 1HCL). The trifluoromethyl group shows hydrophobic interactions with Leu83 and Asp86 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.